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Compound of Interest

Compound Name:
Methyl 3-(pyrimidin-5-yl)prop-2-

ynoate

CAS No.: 1592602-23-7

Cat. No.: B1482687

Get Quote

Executive Summary
The pyrimidin-5-yl substituted alkyne ester (e.g., ethyl 3-(pyrimidin-5-yl)propiolate) represents a

high-value pharmacophore scaffold in modern medicinal chemistry. This building block

combines the electron-deficient nature of the pyrimidine ring—a "privileged structure" in kinase

inhibition—with the versatile reactivity of an alkynyl ester.

This guide details the synthesis, reactivity, and application of this moiety.[1][2] Unlike the more

common 2- or 4-substituted pyrimidines, the 5-position offers a unique vector for extending into

solvent-exposed regions of protein binding pockets without disrupting the critical hydrogen-

bonding motifs at the N1/N3 positions. The alkynyl ester tail serves as a "linchpin" for divergent

synthesis, enabling rapid access to pyrazoles, isoxazoles, and triazoles via cyclocondensation

and cycloaddition reactions.
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The pyrimidine ring is significantly electron-deficient (π-deficient). Substitution at the 5-position

(meta-like) is electronically distinct from the 2- and 4-positions.

Inductive Effect: The 5-alkynyl group conjugates with the pyrimidine ring, creating an

extended

-system.

Michael Acceptor Potency: The ester group at the terminus of the alkyne renders the triple

bond highly electrophilic. The electron-withdrawing nature of the pyrimidine ring at the other

end further activates this bond toward nucleophilic attack (Michael addition) and inverse

electron demand Diels-Alder (IEDDA) reactions.

Pharmacophore Utility
In kinase inhibitor design (e.g., Bcr-Abl inhibitors), the pyrimidine ring often mimics the adenine

hinge-binding region. The 5-position vector allows for:

Scaffold Hopping: Replacing phenyl or pyridine rings to alter solubility and metabolic stability

(lowering logP).

Solvent Channel Access: The linear alkyne spacer projects substituents away from the hinge

region, often used to solubilize groups or reach remote binding pockets (e.g., the

"gatekeeper" residue).

Synthesis Protocol: Sonogashira Coupling
The most robust method for constructing the pyrimidin-5-yl alkyne ester is the Sonogashira

cross-coupling of 5-bromopyrimidine with ethyl propiolate.

Reaction Scheme
Standard Operating Procedure (SOP)
Reagents:

5-Bromopyrimidine (1.0 equiv)

Ethyl propiolate (1.2 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh

)

Cl

) (0.05 equiv)

Copper(I) iodide (CuI) (0.10 equiv)

Triethylamine (Et

N) (3.0 equiv)

Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

Catalyst Charge: Add 5-bromopyrimidine, Pd(PPh

)

Cl

, and CuI to the flask.

Degassing: Evacuate and backfill with Argon three times to remove O

(critical to prevent homocoupling of the alkyne).

Solvent Addition: Add anhydrous THF and Et

N via syringe.

Alkyne Addition: Add ethyl propiolate dropwise at room temperature.

Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

Workup: Filter through a Celite pad to remove Pd/Cu residues. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

, gradient 0-40% EtOAc in Hexanes).

Troubleshooting:

Low Yield: If homocoupling of the alkyne (Glaser coupling) is observed, increase the

degassing rigor or switch to a slower addition of the alkyne.

Black Precipitate: Palladium precipitation ("Pd black") indicates catalyst decomposition;

ensure the phosphine ligand is fresh or add excess PPh

.

Visualization: Synthesis Workflow
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Caption: Optimized workflow for the Sonogashira coupling of 5-bromopyrimidine with ethyl

propiolate.

Divergent Reactivity & Applications
The pyrimidin-5-yl alkyne ester is a "linchpin" intermediate. The ester functionality allows for

cyclocondensation, while the triple bond enables cycloadditions.

Heterocycle Synthesis (The "Hub")
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Transformation Reagent Product Scaffold Mechanism

Pyrazole Synthesis
Hydrazine (

)

3-(Pyrimidin-5-yl)-

pyrazol-5-one

Cyclocondensation

(Michael addition

followed by amidation)

Isoxazole Synthesis
Hydroxylamine (

)

3-(Pyrimidin-5-yl)-

isoxazol-5-one
Cyclocondensation

Triazole Synthesis
Organic Azide (

)

1,2,3-Triazole-4-

carboxylate

CuAAC "Click"

Chemistry (1,3-Dipolar

Cycloaddition)

Michael Addition
Secondary Amine (

)
-Amino Acrylate Conjugate Addition

Key Reaction: Pyrazole Formation
Reacting the building block with hydrazines is a primary route to Bcr-Abl kinase inhibitors.

Protocol: Dissolve the alkyne ester in EtOH. Add hydrazine hydrate (1.5 equiv). Reflux for 2

hours. The product often precipitates upon cooling.

Significance: This generates a pyrazole core decorated with the pyrimidine ring, a motif seen

in drugs like Ponatinib (though Ponatinib uses an imidazo[1,2-b]pyridazine, the topology is

analogous).

Visualization: Reaction Diversity
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Caption: Divergent synthesis pathways from the pyrimidin-5-yl alkyne ester core.

Medicinal Chemistry Applications
Kinase Inhibition (Bcr-Abl)
Research has demonstrated that 5-alkynylpyrimidines are effective inhibitors of the Bcr-Abl

kinase, including the T315I mutant which is resistant to Imatinib.

Mechanism: The linear alkyne spacer positions the terminal group (derived from the ester)

into the hydrophobic pocket behind the gatekeeper residue.

Data Point: In comparative studies, pyrazolo[3,4-d]pyrimidines linked via an alkyne at the

equivalent position showed IC50 values in the nanomolar range against resistant cell lines

[1].

Click Chemistry in Drug Conjugation
The alkyne handle is stable enough to survive early-stage synthesis but reactive enough for

late-stage "Click" conjugation.

Application: Attaching the pyrimidine pharmacophore to E3 ligase recruiters (for PROTACs)

or to fluorescent tags for cellular imaging. The 5-position ensures the tag does not interfere

with the primary binding event [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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